

# 4-Ethynyl-N,N-dimethylaniline: A Comprehensive Technical Guide for Advanced Synthesis

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## Compound of Interest

Compound Name: **4-Ethynyl-N,N-dimethylaniline**

Cat. No.: **B099616**

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## Introduction: Unveiling a Versatile Building Block

In the landscape of modern organic synthesis, the demand for versatile, functionalized building blocks is perpetual. **4-Ethynyl-N,N-dimethylaniline** emerges as a pivotal reagent, seamlessly bridging the domains of materials science, medicinal chemistry, and molecular electronics.[1] Its unique molecular architecture, featuring a terminal alkyne and an electron-donating dimethylamino group on a phenyl ring, bestows upon it a rich and exploitable reactivity. This guide provides an in-depth exploration of **4-Ethynyl-N,N-dimethylaniline**, from its synthesis to its application in sophisticated molecular constructions, tailored for researchers, scientists, and professionals in drug development.

The core utility of this compound lies in its capacity to participate in a variety of powerful cross-coupling reactions, most notably the Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry".[2] The terminal alkyne serves as a reactive handle for the formation of carbon-carbon and carbon-heteroatom bonds, while the N,N-dimethylamino group acts as a potent electron-donating moiety, modulating the electronic and photophysical properties of the resulting molecules.[1] This makes **4-Ethynyl-N,N-dimethylaniline** an invaluable precursor for the synthesis of dyes, pharmaceuticals, conductive polymers, and advanced materials for nanotechnology.[1]

## Physicochemical Properties

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis. The key properties of **4-Ethynyl-N,N-**

**dimethylaniline** are summarized below.

Property	Value	Reference
CAS Number	17573-94-3	
Molecular Formula	C <sub>10</sub> H <sub>11</sub> N	
Molecular Weight	145.20 g/mol	
Appearance	White to light yellow solid	<a href="#">[1]</a>
Melting Point	49-53 °C	
SMILES	CN(C)c1ccc(cc1)C#C	
InChI Key	ZWMAYLMVFSCMMS- UHFFFAOYSA-N	

## Synthesis of 4-Ethynyl-N,N-dimethylaniline

The preparation of **4-Ethynyl-N,N-dimethylaniline** is typically achieved through a two-step process starting from a suitable precursor. A common and effective method involves the hydrolysis of a protected alkyne, such as 4-(3-methyl-3-hydroxy-1-butynyl)-N,N-dimethylaniline. This protecting group strategy is crucial to prevent undesired side reactions of the terminal alkyne during the synthesis of the aniline core.



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Caption: Synthetic pathway for **4-Ethynyl-N,N-dimethylaniline**.

## Experimental Protocol: Synthesis via Hydrolysis

This protocol outlines the deprotection of 4-(3-methyl-3-hydroxy-1-butynyl)-N,N-dimethylaniline to yield the target compound.

Materials:

- 4-(3-methyl-3-hydroxy-1-butynyl)-N,N-dimethylaniline
- Potassium hydroxide (KOH)
- Toluene
- Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
- Magnetic stirrer and heating mantle

**Procedure:**

- In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-(3-methyl-3-hydroxy-1-butynyl)-N,N-dimethylaniline in toluene.
- Add a stoichiometric excess of powdered potassium hydroxide to the solution.
- Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Carefully quench the reaction with water and separate the organic layer.
- Extract the aqueous layer with toluene or another suitable organic solvent.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to yield the crude product.
- Purify the crude **4-Ethynyl-N,N-dimethylaniline** by column chromatography on silica gel or by recrystallization to obtain a pure solid.

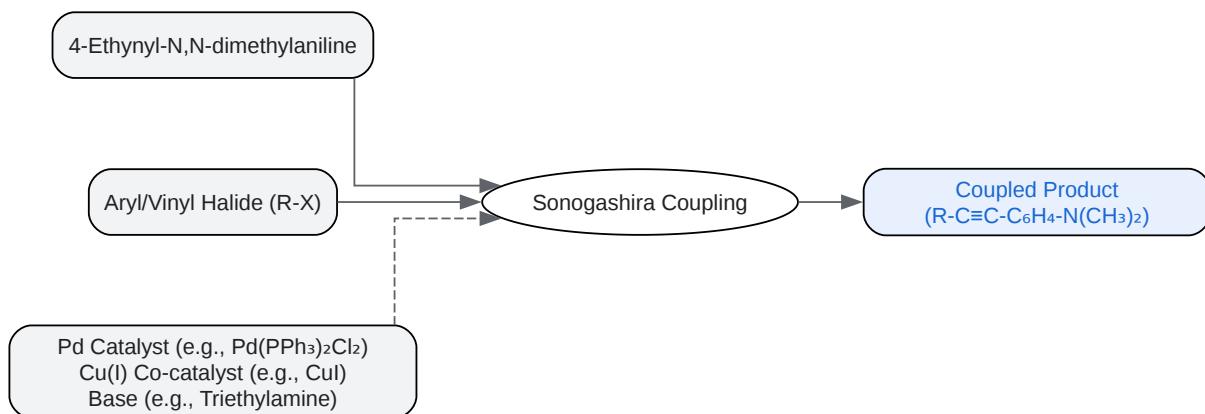
## Core Applications in Organic Synthesis

The synthetic utility of **4-Ethynyl-N,N-dimethylaniline** is vast and continually expanding. Its bifunctional nature allows for its incorporation into a wide array of complex molecular architectures.

# Sonogashira Coupling: A Gateway to Conjugated Systems

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, enabling the formation of a carbon-carbon bond.<sup>[3]</sup>

**4-Ethynyl-N,N-dimethylaniline** is an excellent substrate for this reaction, providing a straightforward route to extended  $\pi$ -conjugated systems. These products are of significant interest in materials science for applications in organic light-emitting diodes (OLEDs) and as nonlinear optical materials.<sup>[4]</sup>



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Caption: General workflow of a Sonogashira coupling reaction.

This protocol details the synthesis of a donor-acceptor molecule via Sonogashira coupling, as described in the literature.

Materials:

- **4-Ethynyl-N,N-dimethylaniline**
- 3-Iodopyridine

- Dichlorobis(triphenylphosphine)palladium(II)  $[\text{Pd}(\text{PPh}_3)_2\text{Cl}_2]$
- Copper(I) iodide (CuI)
- Triethylamine (TEA), anhydrous
- Acetonitrile ( $\text{CH}_3\text{CN}$ ), anhydrous
- Standard inert atmosphere glassware and techniques

Procedure:

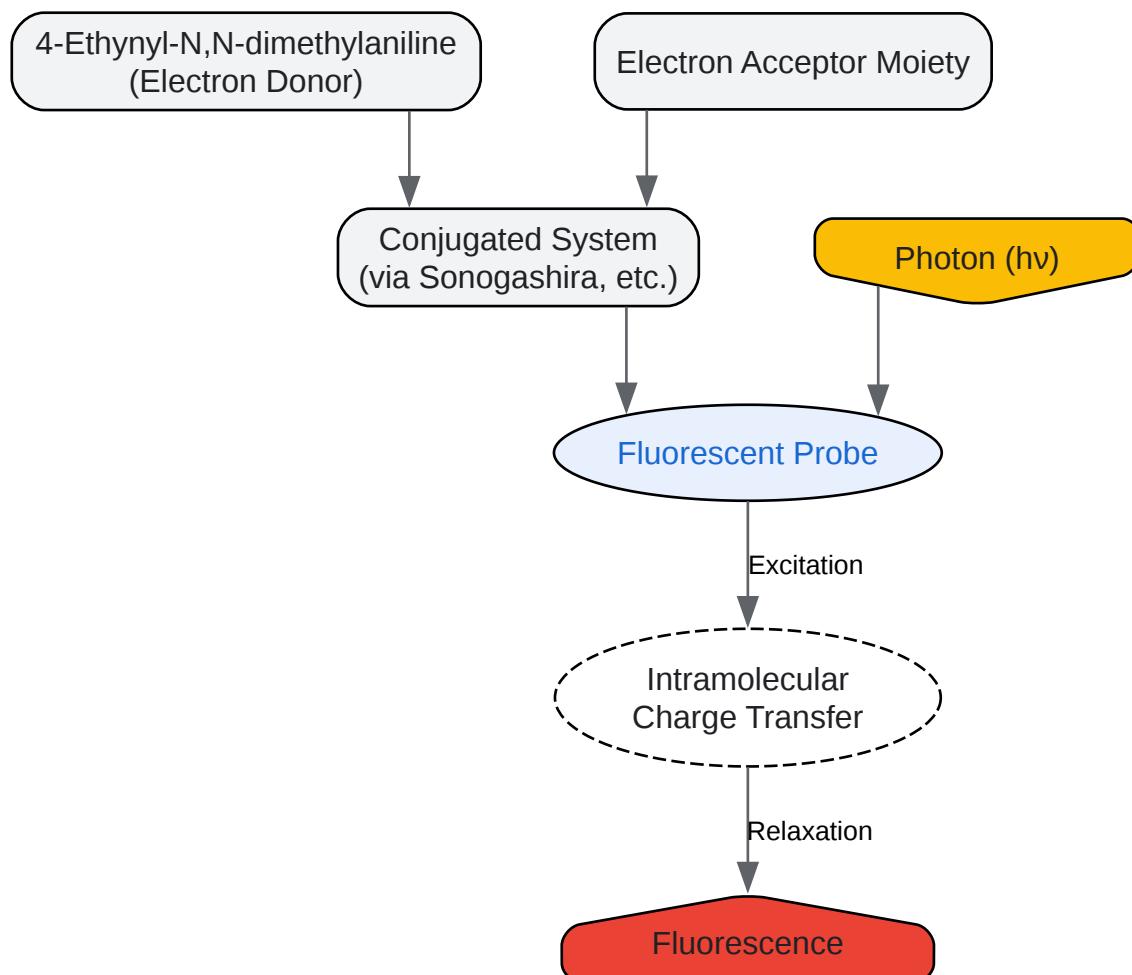
- To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-iodopyridine, dichlorobis(triphenylphosphine)palladium(II) (typically 1-5 mol%), and copper(I) iodide (typically 1-5 mol%).
- Add anhydrous triethylamine and anhydrous acetonitrile to the flask.
- To this stirred mixture, add a solution of **4-Ethynyl-N,N-dimethylaniline** in anhydrous acetonitrile.
- Heat the reaction mixture to reflux (approximately 80 °C) and maintain for the required duration (typically several hours), monitoring by TLC.
- After completion, cool the reaction to room temperature and remove the solvents under reduced pressure.
- The residue is then subjected to a standard aqueous workup. This typically involves dissolving the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane), washing with water and brine, and drying the organic phase over an anhydrous drying agent (e.g.,  $\text{Na}_2\text{SO}_4$  or  $\text{MgSO}_4$ ).
- The crude product is purified by column chromatography on silica gel to afford the pure N,N-dimethyl-4-(pyridin-3-ylethynyl)aniline.

## Click Chemistry: Building Molecular Complexity with Ease

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the cornerstone of "click chemistry," a concept introduced by K.B. Sharpless.<sup>[2]</sup> This reaction is characterized by its high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups. **4-Ethynyl-N,N-dimethylaniline**, with its terminal alkyne, is an ideal partner for this reaction, enabling the facile synthesis of 1,4-disubstituted 1,2,3-triazoles. These triazole products are valuable in medicinal chemistry due to their biological activities and their role as stable linkers in bioconjugation.

## Fluorescent Probes and Molecular Sensors

The strong electron-donating N,N-dimethylamino group in **4-Ethynyl-N,N-dimethylaniline** makes it a valuable component in the design of fluorescent probes.<sup>[5]</sup> When incorporated into a larger conjugated system, this group can facilitate intramolecular charge transfer (ICT) upon photoexcitation, a mechanism often exploited in the design of environmentally sensitive fluorophores.<sup>[5]</sup> These probes can exhibit changes in their fluorescence intensity or emission wavelength in response to changes in solvent polarity, viscosity, or the presence of specific analytes.<sup>[5][6]</sup>



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- To cite this document: BenchChem. [4-Ethynyl-N,N-dimethylaniline: A Comprehensive Technical Guide for Advanced Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b099616#introduction-to-4-ethynyl-n-n-dimethylaniline-as-a-building-block]

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